molecular formula C11H10ClN3O B8400036 2-Chloro-5-(4-methylpyrimidin-2-ylamino)phenol

2-Chloro-5-(4-methylpyrimidin-2-ylamino)phenol

Cat. No. B8400036
M. Wt: 235.67 g/mol
InChI Key: RIJVAXLYYBOBLJ-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for the synthesis of 2-R-5-(heteroaryl-2-ylamino)phenol, 2-chloro-4-methylpyrimidine (69 mg, 0.54 mmol) and 5-amino-2-chlorophenol (77 mg, 0.54 mmol) in 10% aqueous EtOH (3 mL) was heated at 90° C. for 18 h. The title compound was obtained in 74% yield a (94 mg) and used for the next step without additional purification.
[Compound]
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:17])=[C:14]([OH:16])[CH:15]=1>CCO>[Cl:17][C:13]1[CH:12]=[CH:11][C:10]([NH:9][C:2]2[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=2)=[CH:15][C:14]=1[OH:16]

Inputs

Step One
Name
2-R-5-(heteroaryl-2-ylamino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
69 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Name
Quantity
77 mg
Type
reactant
Smiles
NC=1C=CC(=C(C1)O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC1=NC=CC(=N1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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